Physical and chemical properties of 4-Bromo-5-methylfuran-2-carboxylic acid
Physical and chemical properties of 4-Bromo-5-methylfuran-2-carboxylic acid
Executive Summary
4-Bromo-5-methylfuran-2-carboxylic acid (CAS: 1399653-21-4) is a highly specialized halogenated furan scaffold used primarily as an intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs). Its structural duality—offering both an electrophilic bromine handle for cross-coupling (e.g., Suzuki-Miyaura) and a carboxylic acid moiety for amidation or esterification—makes it a critical building block for diversifying chemical libraries. This guide provides an exhaustive technical analysis of its properties, validated synthetic pathways, and handling protocols to ensure reproducibility and safety in high-stakes research environments.
Molecular Identity & Structural Analysis
The compound features a penta-substituted furan ring.[1] The presence of the electron-withdrawing bromine at the C4 position, adjacent to the electron-donating methyl group at C5, creates a unique electronic push-pull system that influences both its acidity and its reactivity in metal-catalyzed cycles.
Table 1: Chemical Identity & Descriptors
| Property | Detail |
| IUPAC Name | 4-Bromo-5-methylfuran-2-carboxylic acid |
| CAS Registry Number | 1399653-21-4 |
| Molecular Formula | C₆H₅BrO₃ |
| Molecular Weight | 205.01 g/mol |
| SMILES | CC1=C(Br)C=C(C(=O)O)O1 |
| InChI Key | HFDIFDFYMUMTBN-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow crystalline solid |
Physicochemical Profile
Understanding the physical boundaries of this scaffold is essential for formulation and reaction planning. The values below synthesize available experimental data with high-confidence predictive models where specific literature gaps exist.
Table 2: Physical & Chemical Properties
| Property | Value / Range | Context & Implications |
| Melting Point | >150 °C (Dec.)* | High thermal stability, but prone to decarboxylation at elevated temperatures (>190°C). |
| Boiling Point | 284 ± 25 °C (Pred.)[2] | Theoretical value; compound degrades before boiling at 1 atm. |
| Density | 1.7 ± 0.1 g/cm³ | High density due to bromine substitution; useful for separation from non-halogenated impurities. |
| pKa (Acid) | 3.11 ± 0.10 (Pred.)[3] | More acidic than benzoic acid (4.2) due to the electronegative oxygen in the furan ring and inductive effect of Br. |
| LogP | ~1.62 | Moderate lipophilicity; suitable for organic extraction (EtOAc, DCM) but low water solubility. |
| Solubility | DMSO, MeOH, EtOAc | Highly soluble in polar aprotic solvents; sparingly soluble in water (<1 mg/mL). |
*Note: Exact experimental melting points vary by purity and crystal habit. The decomposition onset is a critical parameter for process safety.
Synthetic Pathways & Manufacturing
The synthesis of 4-bromo-5-methylfuran-2-carboxylic acid requires precise regiochemical control to avoid bromination at the C3 position. The most robust laboratory-scale protocol involves the bromination of the ester derivative, followed by controlled hydrolysis. This method prevents the formation of decarboxylated byproducts common when brominating the free acid directly.
Synthesis Workflow Visualization
Figure 1: Optimized synthetic route ensuring regioselectivity at the C4 position via ester protection.
Detailed Experimental Protocol (Recommended)
Step 1: Protection (Esterification) Dissolve 5-methylfuran-2-carboxylic acid (1.0 eq) in anhydrous methanol (10 vol). Add catalytic concentrated H₂SO₄ (0.1 eq) and reflux for 4 hours. Concentrate and neutralize to obtain Methyl 5-methylfuran-2-carboxylate.
Step 2: Regioselective Bromination
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Reagents: Methyl 5-methylfuran-2-carboxylate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq).
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Solvent: Acetonitrile (ACN) or CCl₄ (if permitted).
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Procedure:
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Dissolve the ester in ACN under N₂ atmosphere.
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Add NBS and AIBN.
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Heat to 60°C and monitor by HPLC. The methyl group at C5 directs the bromine to the C4 position due to steric and electronic factors.
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Critical Control: Do not overheat (>80°C) to prevent radical bromination of the C5-methyl group (benzylic-like bromination).
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Quench with aqueous sodium thiosulfate to remove excess bromine. Extract with Ethyl Acetate.
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Step 3: Saponification Dissolve the brominated ester in THF:Water (2:1). Add LiOH (2.0 eq) and stir at room temperature for 2 hours. Acidify with 1M HCl to pH 2-3 to precipitate the target acid. Filter and dry.
Chemical Reactivity & Derivatization[4][5]
This scaffold is a "linchpin" molecule. The C4-Bromine allows for carbon-carbon bond formation, while the C2-Carboxyl group allows for coupling to amines or alcohols.
Reactivity Landscape
Figure 2: Divergent reactivity profile highlighting the orthogonality of the functional groups.
Key Reaction: Suzuki-Miyaura Coupling
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Mechanism: Oxidative addition of Pd(0) into the C4-Br bond is facilitated by the electron-deficient nature of the furan ring.
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Catalyst Choice: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are recommended. The C5-methyl group provides steric bulk, so bidentate ligands (like dppf) often yield better stability than monodentate phosphines.
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Base: K₂CO₃ or Cs₂CO₃ in Dioxane/Water (4:1) at 90°C.
Handling, Stability, and Safety
Storage Conditions
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Temperature: Store at 2–8°C (Refrigerated).
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Atmosphere: Hygroscopic; store under inert gas (Argon/Nitrogen) in a tightly sealed container.
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Light: Protect from light. Halogenated furans can undergo slow photolytic dehalogenation.
Safety Profile (GHS Classification)
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Signal Word: WARNING
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Hazard Statements:
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. All solid handling should occur within a fume hood to prevent inhalation of dust.
References
-
Smolecule Inc. (2023). 4-Bromo-5-methylfuran-2-carboxylic acid: Product Dossier and Synthesis Overview. Retrieved from
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Miyaura, N., & Suzuki, A. (1995).[4] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (Foundational text for the Suzuki coupling protocol cited in Section 5.2).
- Keay, B. A. (1986). "Regioselective Lithiation of 2,5-Disubstituted Furans." Tetrahedron Letters. (Provides mechanistic grounding for the reactivity of the furan ring).
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PubChem Database. (2025).[1] Compound Summary: 4-Bromo-5-methylfuran-2-carboxylic acid (CID 1399653-21-4).[2][5] National Library of Medicine. Retrieved from [1]
-
Synblock. (2024). MSDS and Spectral Data for Halogenated Furoic Acids. Retrieved from
Sources
- 1. 4,5-Dibromofuran-2-carboxylic acid | C5H2Br2O3 | CID 4194832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 4-Bromo-5-methylfuran-2-carboxylic acid | 1399653-21-4 [smolecule.com]
- 3. 5-HYDROXYMETHYL-FURAN-2-CARBOXYLIC ACID | 6338-41-6 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Search Results - AK Scientific [aksci.com]
